molecular formula C18H20Cl2N2O2 B12203793 2,4-dichloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

2,4-dichloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B12203793
M. Wt: 367.3 g/mol
InChI Key: UNZKHLZOPYWEOY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a dimethylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and 2-(dimethylamino)-2-(2-methoxyphenyl)ethylamine.

    Condensation Reaction: The carboxylic acid group of 2,4-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-(dimethylamino)-2-(2-methoxyphenyl)ethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction progress.

    Purification Techniques: Using industrial-scale purification techniques such as continuous chromatography or crystallization to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2,4-dichloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide
  • 2,4-dichloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]benzamide
  • 2,4-dichloro-N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]benzamide

Uniqueness

2,4-dichloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C18H20Cl2N2O2

Molecular Weight

367.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C18H20Cl2N2O2/c1-22(2)16(14-6-4-5-7-17(14)24-3)11-21-18(23)13-9-8-12(19)10-15(13)20/h4-10,16H,11H2,1-3H3,(H,21,23)

InChI Key

UNZKHLZOPYWEOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2OC

Origin of Product

United States

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